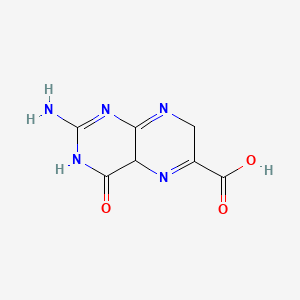

2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid

Descripción

El ácido 2-amino-4-oxo-4a,7-dihidro-3H-pteridina-6-carboxílico, también conocido como ácido pterina-6-carboxílico, es un compuesto con la fórmula molecular C7H5N5O3 y un peso molecular de 207.146 g/mol . Este compuesto es un precursor en la biosíntesis del ácido fólico, que juega un papel crucial en el crecimiento, desarrollo y reparación celular .

Propiedades

Fórmula molecular |

C7H7N5O3 |

|---|---|

Peso molecular |

209.16 g/mol |

Nombre IUPAC |

2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid |

InChI |

InChI=1S/C7H7N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h3H,1H2,(H,14,15)(H3,8,9,11,12,13) |

Clave InChI |

VYWUJIVRVMXPHA-UHFFFAOYSA-N |

SMILES canónico |

C1C(=NC2C(=O)NC(=NC2=N1)N)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-amino-4-oxo-4a,7-dihidro-3H-pteridina-6-carboxílico generalmente implica la condensación de guanidina con fosfato de dihidroxiacetona, seguida de pasos de ciclización y oxidación . Las condiciones de reacción a menudo incluyen ambientes ácidos o básicos para facilitar el proceso de ciclización .

Métodos de producción industrial

El compuesto se almacena a -20 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-amino-4-oxo-4a,7-dihidro-3H-pteridina-6-carboxílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Puede reducirse bajo condiciones específicas para producir formas reducidas.

Sustitución: Los grupos amino y ácido carboxílico pueden participar en reacciones de sustitución.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones generalmente se llevan a cabo bajo temperaturas controladas y condiciones de pH para asegurar que se formen los productos deseados .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la pteridina, que tienen propiedades biológicas y químicas significativas .

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Enzyme Inhibition

This compound is known to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its role in inhibiting dihydrofolate reductase, an essential enzyme in the folate biosynthesis pathway. This inhibition has implications for the development of antibacterial and anticancer agents, as many pathogens and cancer cells rely on folate for growth.

1.2 Fluorescent Probes

2-Amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid can be used as a fluorescent probe in biochemical assays. Its ability to react with hydroxyl groups allows it to form fluorescent derivatives that can be utilized in various analytical techniques, including high-performance liquid chromatography (HPLC) and fluorescence spectroscopy .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria such as Streptococcus pneumoniae and Escherichia coli. This activity is particularly valuable in the development of new antibiotics that combat resistant strains .

2.2 Anticancer Properties

Studies have shown that this compound and its derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of key metabolic pathways that are upregulated in tumor cells .

Agricultural Applications

3.1 Plant Growth Regulation

The compound has been investigated for its potential use as a plant growth regulator. It influences various physiological processes in plants, promoting growth and enhancing resistance to environmental stresses. This application is particularly relevant in the context of sustainable agriculture .

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Biochemistry | Enzyme Inhibition | Inhibits dihydrofolate reductase |

| Analytical Chemistry | Fluorescent Probes | Forms fluorescent derivatives |

| Pharmaceuticals | Antimicrobial Activity | Inhibits growth of specific bacteria |

| Pharmaceuticals | Anticancer Properties | Induces apoptosis in cancer cells |

| Agriculture | Plant Growth Regulation | Enhances growth and stress resistance |

Case Study: Antibacterial Activity

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against Streptococcus pneumoniae. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Mecanismo De Acción

El mecanismo de acción del ácido 2-amino-4-oxo-4a,7-dihidro-3H-pteridina-6-carboxílico implica su papel como precursor en la biosíntesis del ácido fólico . El ácido fólico es esencial para la síntesis de nucleótidos, que son los bloques de construcción del ADN y el ARN . El compuesto interactúa con las enzimas involucradas en la vía del ácido fólico, facilitando la conversión de sustratos en formas activas de ácido fólico .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 2-amino-4-oxo-3,4-dihidro-1H-pteridina-6-carboxílico: Otro derivado de la pteridina con propiedades similares.

2-amino-4-hidroxi-6-formilpteridina: Un compuesto con un grupo formilo en lugar de un grupo ácido carboxílico.

2-amino-4-oxo-1,4-dihidropteridina-6-carbaldehído: Un derivado con un grupo aldehído.

Singularidad

Su estructura le permite participar en varias reacciones químicas, lo que lo convierte en un compuesto versátil para la investigación científica .

Actividad Biológica

2-Amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid, commonly referred to as a pteridine derivative, has garnered attention in biomedical research due to its diverse biological activities. This compound is structurally related to various antifolate drugs and has shown potential in targeting multiple biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C7H8N4O3

- Molecular Weight : 196.16 g/mol

- CAS Number : 135460042

The pteridine ring system is crucial for its biological activity, particularly in inhibiting enzymes involved in nucleotide metabolism.

1. Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and pyrimidines. Inhibition of DHFR leads to disrupted DNA synthesis and cell proliferation, making this compound a candidate for cancer therapy.

2. Antifolate Activity

Research indicates that derivatives of this compound exhibit antifolate activity similar to established drugs like methotrexate. For instance, studies have shown that modifications in the pteridine structure can enhance potency against cancer cell lines by increasing binding affinity to the folate receptor .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented below:

Case Study 1: Anticancer Potential

In a study examining the anticancer properties of various pteridine derivatives, researchers found that modifications to the side chains significantly affected the compounds' efficacy against tumor cells. The compound demonstrated promising results with IC50 values indicating effective inhibition of cell growth in various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of this compound. It was shown to inhibit nitric oxide production in LPS-stimulated macrophages, with an IC50 value lower than many known anti-inflammatory agents. This suggests that it may serve as a dual-action agent in treating conditions characterized by inflammation and abnormal cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.